molecular formula C18H20F3N3O3 B12616596 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide

1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B12616596
M. Wt: 383.4 g/mol
InChI Key: CPRGHDYXCODOCZ-UHFFFAOYSA-N
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Description

1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and coupled with the pyrrolidine derivative. Common reagents used in these reactions include trifluoromethylating agents, amines, and carbonyl compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide is unique due to its combination of a pyrrolidine ring, a piperidine ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H20F3N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

1-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H20F3N3O3/c19-18(20,21)13-2-1-3-14(9-13)24-10-12(8-15(24)25)17(27)23-6-4-11(5-7-23)16(22)26/h1-3,9,11-12H,4-8,10H2,(H2,22,26)

InChI Key

CPRGHDYXCODOCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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